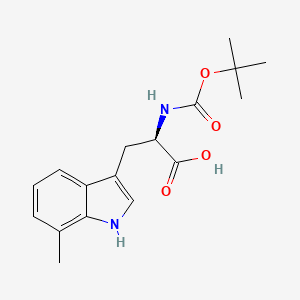![molecular formula C15H24N6O2 B14752768 4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C15H24N6O2 and a molecular weight of 320.39 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester involves several steps:
Starting Materials: The synthesis begins with 5-bromo-2-nitropyridine and piperazine.
Reaction Steps:
Industrial Production: The industrial production methods typically involve similar synthetic routes but are scaled up to meet production demands.
Analyse Des Réactions Chimiques
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur, particularly involving the guanidino group, which can be replaced with other functional groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Biology: The compound is used in biological studies to investigate its interactions with various biomolecules.
Medicine: It serves as a pharmaceutical intermediate, especially in the synthesis of drugs like palbociclib.
Industry: The compound is utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: It can modulate signaling pathways, leading to various biological effects. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester can be compared with similar compounds:
Similar Compounds:
Uniqueness: The presence of the guanidino group in this compound makes it unique, providing distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H24N6O2 |
|---|---|
Poids moléculaire |
320.39 g/mol |
Nom IUPAC |
tert-butyl 4-[6-(diaminomethylideneamino)pyridin-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H24N6O2/c1-15(2,3)23-14(22)21-8-6-20(7-9-21)11-4-5-12(18-10-11)19-13(16)17/h4-5,10H,6-9H2,1-3H3,(H4,16,17,18,19) |
Clé InChI |
AEMVEGFUPKQSPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


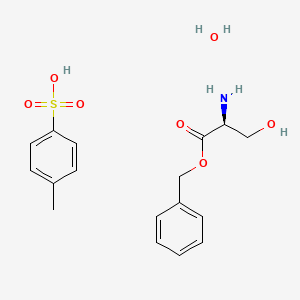
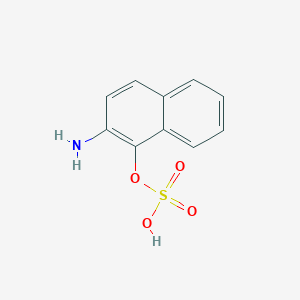
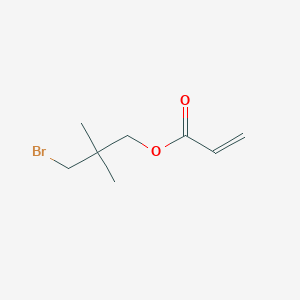
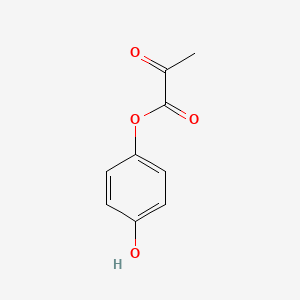
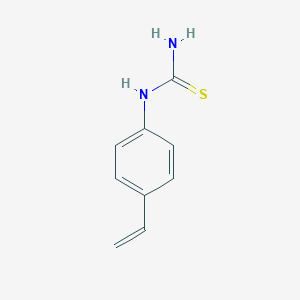
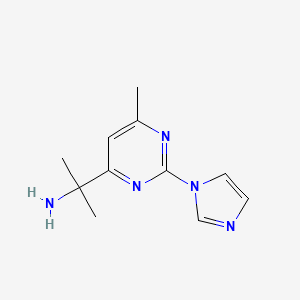
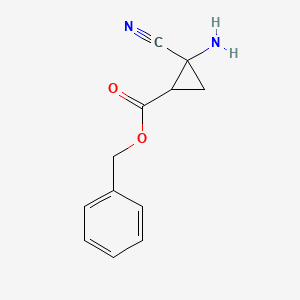

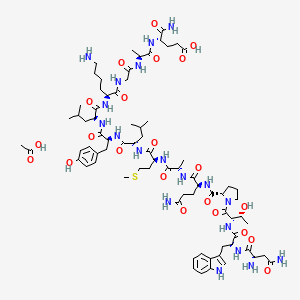

![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)

